molecular formula C26H29F2N3O3 B2489004 3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-33-0

3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No. B2489004
CAS RN: 897735-33-0
M. Wt: 469.533
InChI Key: QTRNVDGMRFCMLG-UHFFFAOYSA-N
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Description

The compound is structurally related to several active pharmacological agents, which have been explored for their binding affinity towards various receptors in the brain. Research efforts have focused on understanding its synthesis, molecular structure, and properties to elucidate its potential applications in scientific research.

Synthesis Analysis

The synthesis of analogs to this compound often involves complex chemical reactions, including nitro substitution, cyclohexanecarboxamide derivatives, and electrophilic fluorination, showcasing its intricate synthetic pathway. For instance, compounds structurally similar have been prepared through labeling their precursors and evaluated for their receptor binding affinities, highlighting the synthetic interest in such molecules for receptor studies (García et al., 2014).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography, have been utilized to determine the precise structure of related compounds. These studies provide valuable insights into the molecular conformation, which is crucial for understanding the interaction with biological targets (Ullah & Stoeckli-Evans, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve their interaction with various biological targets, indicating their potential utility in scientific research. For example, derivatives have been synthesized and evaluated for their ability to bind to transporters, demonstrating the chemical versatility and potential biological relevance of these molecules (Hsin et al., 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are essential for the practical handling of these compounds in a laboratory setting. While specific data on this compound was not found, related research emphasizes the importance of these properties in the synthesis and application of similar molecules.

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, potential for modifications, and binding affinity to various receptors, are crucial for understanding the compound's utility in research. Studies on analogs have explored these aspects, shedding light on the compound's potential interactions and modifications (Babu et al., 2015).

Scientific Research Applications

Synthesis and Bioactivity

  • New Mannich bases, including compounds structurally related to the specified chemical, have been synthesized. These compounds demonstrate cytotoxic/anticancer activities and inhibit carbonic anhydrase I and II isoenzymes, making them potential leads for further design and evaluation in anticancer and enzyme inhibition studies (Gul et al., 2019).

Crystal Structure Analysis

  • The crystal structure and Hirshfeld surface analysis of derivatives of this compound reveal insights into its molecular arrangement and potential interactions. Such analyses are essential for understanding the molecular properties and potential pharmaceutical applications (Ullah & Stoeckli-Evans, 2021).

Synthesis and Evaluation as Anticancer Agents

  • Synthesized mono Mannich bases, structurally similar to the specified chemical, have shown promising results as anticancer agents and carbonic anhydrase inhibitors. These studies highlight the potential of such compounds in therapeutic applications (Tuğrak et al., 2019).

Development as Therapeutic Agents

  • Research into the development of therapeutic agents often involves the synthesis of compounds like the one . These compounds are studied for their potential as inhibitors of certain biological processes, contributing to the understanding of disease mechanisms and the development of new drugs (Shakhmaev et al., 2016).

Comparative Metabolism Studies

  • Comparative metabolism studies of related compounds in different species provide crucial information on how these compounds might behave in human bodies, influencing drug development and safety evaluation (Lavrijsen et al., 1992).

Docking Studies

  • Docking studies of compounds structurally similar to the one play a vital role in drug design. These studies help in understanding how these compounds interact with target molecules, aiding in the optimization of drug candidates (Balaraju et al., 2019).

properties

IUPAC Name

3-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F2N3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(19-3-5-20(27)6-4-19)30-13-11-29(12-14-30)22-9-7-21(28)8-10-22/h3-10,17,25,32H,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRNVDGMRFCMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

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